2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating hybrid, combining a 1,2,4-triazole ring, a furan moiety, and a hydrazide functional group. Let’s break it down:
Structure: The compound’s chemical formula is . It features a 1,2,4-triazole core with two 4-methylphenyl substituents and a sulfanyl group. The N’-[(E)-furan-2-ylmethylidene]acetohydrazide portion adds further complexity.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to this compound. Here are a couple of notable ones:
-
Condensation Reaction
- Starting materials: 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and furan-2-carbaldehyde.
- Reaction conditions: Typically carried out in a suitable solvent (e.g., ethanol or DMF) with an acid catalyst (e.g., p-toluenesulfonic acid).
- Mechanism: The thiol reacts with the aldehyde, forming the hydrazone linkage.
- Yield: Moderate to good yields.
-
Hydrazinolysis
- Starting material: 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
- Reaction conditions: Treatment with hydrazine hydrate.
- Result: Formation of the hydrazide derivative.
- Note: The furan-2-ylmethylidene group can be introduced later via condensation with furan-2-carbaldehyde.
Industrial Production:
While not widely produced industrially, research labs and pharmaceutical companies synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, expanding the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for novel ligands or catalysts.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).
Medicine: Explored as a lead compound for drug development.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a 1,2,4-triazole ring, furan, and hydrazide sets it apart.
Similar Compounds: Consider compounds like 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide and 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-2-pyridinylmethylene]acetohydrazide .
Properties
Molecular Formula |
C23H21N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-5-9-18(10-6-16)22-26-27-23(28(22)19-11-7-17(2)8-12-19)31-15-21(29)25-24-14-20-4-3-13-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
JMQHGZPRSJNXCM-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.